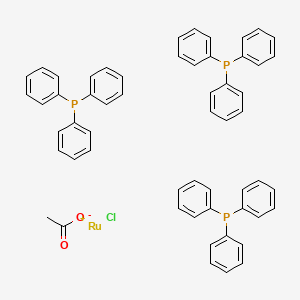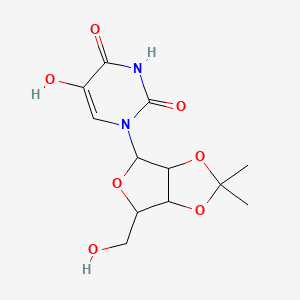![molecular formula C18H20N6O6 B12099239 2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)
2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by the presence of a 2’-deoxyguanosine core with a 6-O-[2-(4-nitrophenyl)ethyl] substitution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as trityl or acetyl groups to prevent unwanted reactions at other positions on the guanosine molecule .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The 6-O-[2-(4-nitrophenyl)ethyl] group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .
Applications De Recherche Scientifique
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antitumor activity, particularly against lymphoid malignancies.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby disrupting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine: Lacks the 6-O-[2-(4-nitrophenyl)ethyl] substitution.
6-O-[2-(4-nitrophenyl)ethyl]guanosine: Contains the 6-O-[2-(4-nitrophenyl)ethyl] group but is not deoxygenated at the 2’ position.
2’-Deoxy-6-O-[2-(4-aminophenyl)ethyl]guanosine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antitumor activity and its ability to interact with specific molecular targets .
Propriétés
Formule moléculaire |
C18H20N6O6 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22) |
Clé InChI |
BJWXZOBLBMGQCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


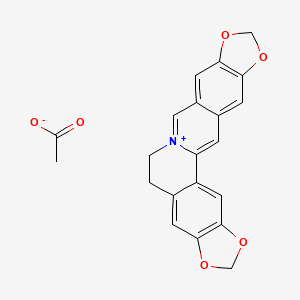

![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)
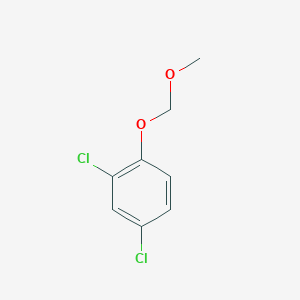


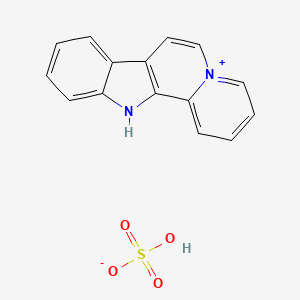
![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)
